Cgp 12388 is a beta-adrenoceptor antagonist-derived radioligands used for cardiac PET imaging due to its high hydrophilicity and affinity to beta-adrenoceptor.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BPN14770 is a phosphodiesterase-4 (PDE4) allosteric modulator with IC50 values of 8 and 130 nM against human and mouse PDE4D, respectivel. It may help reverse scopolamine-induced cognitive impairment.
BPKDi is an inhibitor of protein kinase D (PKD; IC50s = 1, 9, and 1 nM for PKD1, PKD2, and PKD3, respectively). It is selective for PKD over PKCδ and PKCε, as well as over a panel of additional calcium/calmodulin-dependent protein kinase (CaMK) superfamily members, at 1 µM. It inhibits phenylephrine-induced phosphorylation and nuclear export of histone deacetylase 4 (HDAC4) and HDAC5 in, as well reduces phenylephrine-induced hypertrophy of, isolated neonatal rat ventricular myocytes when used at a concentration of 1 µM. BPKDi is a potent and selective PKD (protein kinase D) inhibitor.
BPTES is an allosteric inhibitor of kidney-type glutaminase 1 (GLS1; IC50 = 3.3 μM) that drives the formation of inactive GLS1 tetramers. It is selective for GLS1 over GLS2, glutamate dehydrogenase, and γ-glutamyl transpeptidase. BPTES decreases glutaminase activity and reduces proliferation of aerobic P493 cells as well as induces cell death, increases the production of reactive oxygen species (ROS), and reduces ATP levels in hypoxic P493 cells. It also decreases ATP-linked and uncoupled oxygen consumption in C2C12 myotubes when used in combination with UK 5099 and/or etomoxir. In vivo, BPTES (12.5 mg/kg) reduces tumor volume in a P493 lymphoma mouse xenograft model. BPTES is a selective inhibitor of Glutaminase GLS1 (KGA), which is found in the kidney and brain, and is positively regulated by myc and strongly expressed in many tumors and tumor cell lines. BPTES has a K(i) of approx. 3 microM. BPTES inhibits the allosteric activation caused by phosphate binding and promotes the formation of an inactive complex.
BPIPP is a non-competitive inhibitor of guanylyl and adenylyl cyclases that suppresses cGMP accumulation induced by stable toxin (STa), guanylin, atrial natriuretic peptide, and C-type natriuretic peptide in vitro (IC50s = 3.4-11.2 μM). It inhibits chloride efflux induced by STa, forskolin, cholera toxin, and isoproterenol in T84 cells but has no effect on basal chloride efflux. BPIPP (10 or 50 μM) suppresses STa-induced liquid secretion in a rabbit intestinal loop model of toxin-induced secretory diarrhea. BPIPP is a novel non-competitive guanylyl cyclase (GC) and adenylyl cyclase (AC) inhibitor.